molecular formula C23H26N2O3 B2973555 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 2309774-40-9

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2973555
CAS No.: 2309774-40-9
M. Wt: 378.472
InChI Key: CEDDVAMDIPYVFJ-UHFFFAOYSA-N
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Description

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, an oxan-4-yl group, and a phenyl group

Preparation Methods

The synthesis of 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the tetrahydroisoquinoline core with an oxan-4-ylmethyl halide under basic conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles under basic or acidic conditions for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with proteins and other biomolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it may interact with receptors on the surface of cells, modulating signal transduction pathways and leading to changes in cellular function.

Comparison with Similar Compounds

2-methyl-N-[(oxan-4-yl)methyl]-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and may have similar biological activities.

    Oxan-4-yl derivatives:

    Phenyl-substituted carboxamides: These compounds have a phenyl group and a carboxamide functional group, which may contribute to similar properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-methyl-N-(oxan-4-ylmethyl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25-21(17-7-3-2-4-8-17)20(18-9-5-6-10-19(18)23(25)27)22(26)24-15-16-11-13-28-14-12-16/h2-10,16,20-21H,11-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDDVAMDIPYVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NCC3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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